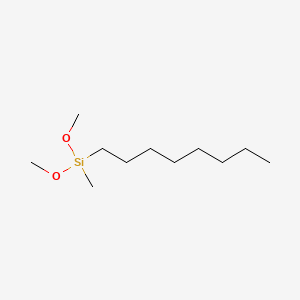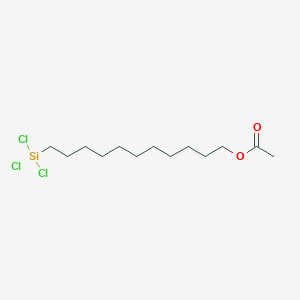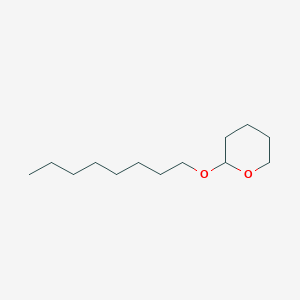
Diméthoxy(méthyl)octylsilane
Vue d'ensemble
Description
Dimethoxy(methyl)octylsilane, also known as octylmethyldimethoxysilane, is an organosilicon compound with the molecular formula C11H26O2Si and a molecular weight of 218.41 g/mol . This compound is a colorless to light yellow liquid with a boiling point of 205-207°C and a flash point of 80°C . It is primarily used in various industrial and research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Dimethoxy(methyl)octylsilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify the surface properties of materials, making them hydrophobic or oleophobic.
Adhesion Promoters: Enhances the adhesion of coatings, sealants, and adhesives to various substrates.
Biomedical Applications: Utilized in the synthesis of biocompatible materials and drug delivery systems.
Nanotechnology: Employed in the preparation of functionalized nanoparticles and nanocomposites
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethoxy(methyl)octylsilane can be synthesized through the reaction of octyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:
[ \text{C8H17SiCl3} + 2 \text{CH3OH} \rightarrow \text{C8H17Si(OCH3)2CH3} + 2 \text{HCl} ]
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In industrial settings, the production of dimethoxy(methyl)octylsilane involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethoxy(methyl)octylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, dimethoxy(methyl)octylsilane hydrolyzes to form silanols and methanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The methoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes.
Substitution: Silane derivatives with substituted nucleophiles.
Mécanisme D'action
The mechanism of action of dimethoxy(methyl)octylsilane involves its ability to form strong covalent bonds with various substrates through its silicon atom. The methoxy groups can hydrolyze to form silanols, which can then condense to form siloxane bonds. This property makes it an effective coupling agent and surface modifier .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methoxy(dimethyl)octylsilane
- Trimethoxy(octadecyl)silane
- Dodecyltriethoxysilane
- Hexadecyltrimethoxysilane
- Dimethoxydimethylsilane
Uniqueness
Dimethoxy(methyl)octylsilane is unique due to its specific combination of a long octyl chain and two methoxy groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring surface modification and adhesion promotion .
Propriétés
IUPAC Name |
dimethoxy-methyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIPELYWYGMEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235020 | |
| Record name | Dimethoxymethyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85712-15-8 | |
| Record name | Methyl octyl dimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85712-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxymethyloctylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085712158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxymethyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethyloctylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















